Bisoprolol EP Impurity C is a significant impurity associated with the pharmaceutical compound bisoprolol, which is primarily used as a beta-blocker for treating hypertension and heart failure. The presence of impurities in pharmaceutical products can affect their efficacy and safety, making the analysis and control of these impurities crucial in drug manufacturing. Bisoprolol EP Impurity C specifically refers to a byproduct that may arise during the synthesis of bisoprolol, necessitating rigorous quality control measures.
Bisoprolol was first synthesized in the 1970s and is derived from p-hydroxybenzyl alcohol and isopropyl amine, among other intermediates. The synthesis process can lead to various impurities, including Bisoprolol EP Impurity C, which has been characterized in patents and scientific literature. The European Pharmacopeia provides guidelines for the identification and quantification of such impurities, ensuring compliance with safety standards in pharmaceuticals .
Bisoprolol EP Impurity C is classified as a pharmaceutical impurity. It falls under the category of organic compounds and is specifically noted for its structural similarity to bisoprolol itself, which can complicate its separation and identification during quality control processes.
The synthesis of Bisoprolol EP Impurity C typically involves several steps that mirror the main synthetic pathway of bisoprolol. Key methods include:
The synthesis often requires careful temperature management (e.g., reactions conducted at 0-5°C) and the use of catalysts like Amberlyst-15 resin to facilitate reactions while minimizing unwanted side products .
The molecular structure of Bisoprolol EP Impurity C can be represented as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm the identity and purity of the compound during synthesis .
The formation of Bisoprolol EP Impurity C involves several key reactions:
The reaction conditions (temperature, time, solvent choice) are critical in determining the yield and purity of both bisoprolol and its impurities. Adjustments in these parameters can significantly influence the formation of unwanted byproducts.
Bisoprolol functions primarily as a selective beta-1 adrenergic antagonist. Its mechanism involves blocking beta-1 receptors in cardiac tissues, leading to reduced heart rate and myocardial contractility.
While Bisoprolol EP Impurity C does not have a direct therapeutic action like bisoprolol, its presence can impact the pharmacokinetics of the drug if not adequately controlled during production.
Relevant data on these properties is essential for formulating bisoprolol products that meet regulatory standards .
Bisoprolol EP Impurity C serves primarily as a reference standard in pharmaceutical analysis. It is utilized in:
The systematic IUPAC name for Bisoprolol EP Impurity C is 1-[4-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol. This reflects its symmetric structure featuring two identical side chains attached to a central p-xylylene scaffold. Regulatory documents and commercial suppliers list several synonyms, including:
Table 1: Synonyms of Bisoprolol EP Impurity C
Synonym | Source |
---|---|
(RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyl]phenoxy]-3-isopropylaminopropan-2-ol | Simson Pharma, Clearsynth |
1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] | BOC Sciences |
Bisoprolol Fumarate Impurity C | European Pharmacopoeia, Synzeal |
Bisoprolol EP Impurity C has the molecular formula C25H38N2O4, with a molecular weight of 430.58–430.60 g/mol (exact mass: 430.2832). This molecular weight aligns with its identity as a dimeric derivative of bisoprolol, formed through incomplete purification or synthetic side reactions. The structure consists of two bisoprolol-like moieties connected via a methylene bridge (–CH2–) between their phenolic rings [1] [2] [6]. Key physicochemical properties include:
The molecule contains two chiral centers (one in each side chain), theoretically enabling four stereoisomers. However, commercial and pharmacopeial standards specify the RS configuration (racemic mixture) at both centers. This matches the stereochemistry of the parent drug bisoprolol, which is typically administered as a racemate. No stereoselective synthesis or isolation of individual isomers is documented in the literature, confirming its routine use as an RS/RS racemate in analytical controls [6] [8].
Table 3: Molecular Properties of Bisoprolol EP Impurity C
Property | Value |
---|---|
Molecular Formula | C25H38N2O4 |
Molecular Weight (g/mol) | 430.58–430.60 |
Exact Mass | 430.2832 |
Chiral Centers | 2 (both RS-configured) |
SMILES Notation | CC(C)NCC(O)COc1ccc(Cc2ccc(OCC(O)CNC(C)C)cc2)cc1 |
InChI Key | MNVJIHMQUQYNOM-UHFFFAOYSA-N |
While explicit spectral data is proprietary, regulatory-grade characterization includes comprehensive 1H-NMR and 13C-NMR analysis. Key NMR features inferred from its structure include:
HRMS analysis using electrospray ionization (ESI) in positive mode reveals a characteristic fragmentation pattern:
Table 4: Characteristic HRMS Fragments of Bisoprolol EP Impurity C
m/z Observed | Proposed Fragment Ion | Neutral Loss |
---|---|---|
431.2905 | [M+H]+ (Parent) | – |
414.2 | [M+H–OH]+ | –OH (17 Da) |
259.1 | C15H23NO3+ | Cleavage at central ether |
116.1 | C6H14NO+ | Isopropylaminopropanol |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: